

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of Chlorinated Pyrazolopyrimidines

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Compound of Interest

Compound Name: *7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine*

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Introduction

Nucleophilic aromatic substitution (SNAr) reactions of chlorinated pyrazolopyrimidines are a fundamental tool in medicinal chemistry for the synthesis of diverse libraries of bioactive compounds. The electron-deficient pyrazolopyrimidine core, activated by one or more chlorine atoms, readily undergoes substitution with a variety of nucleophiles. This allows for the strategic introduction of functional groups to modulate the pharmacological properties of the resulting molecules. Pyrazolopyrimidine derivatives have shown significant promise as inhibitors of various protein kinases, including PI3K, CSF-1R, and CDK2, making them a valuable scaffold in drug discovery programs targeting cancer and other diseases.

These application notes provide an overview of SNAr reactions on chlorinated pyrazolopyrimidines, including tabulated quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: SNAr Reactions of Chlorinated Pyrazolopyrimidines

The following tables summarize quantitative data for representative SNA_r reactions on chlorinated pyrazolopyrimidine scaffolds.

Entry	Chlorinated Pyrazolopyrimidine	Nucleophile	Base	Solvent	Temperature (°C)	Time (h)	Product	Yield (%)	Reference
1	5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine	Morpholine	K ₂ CO ₃	Acetone	Room Temp	1.5	4-((5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine	94	[1]
2	2-amino-4,6-dichloropyrimidine-5-sulphur carbaldehyde	Variou s Amine	Triethylamine	Ethan ol	Reflux	3	Mono-substituted amino pyrimidines	Moder ate	[2]
3	2-[(benzyl oxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidine	Morpholine	K ₂ CO ₃	Acetone	Room Temp	1.5	2-[(benzyl oxy)methyl]-5-chloro-7-morpholino[1,5-a]pyrimidine	92	[1]

-	olinop
a]pyri	yrazol
midine	o[1,5-
	a]pyri
	midine

Experimental Protocols

Protocol 1: Synthesis of 4-((5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine)[1]

This protocol describes the selective mono-amination of a dichlorinated pyrazolopyrimidine.

Materials:

- 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine
- Morpholine
- Potassium Carbonate (K_2CO_3)
- Acetone
- Round-bottom flask
- Magnetic stirrer
- Standard laboratory glassware for workup and purification

Procedure:

- To a solution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (1.0 eq) in acetone in a round-bottom flask, add potassium carbonate (2.0 eq).
- To this suspension, add morpholine (1.1 eq) dropwise at room temperature with stirring.
- Continue stirring the reaction mixture at room temperature for 1.5 hours.

- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield the desired 4-((5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine).

Protocol 2: General Procedure for SNAr Amination of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde[2]

This protocol outlines a general method for the mono-amination of a dichlorinated pyrimidine.

Materials:

- 2-amino-4,6-dichloropyrimidine-5-carbaldehyde
- Amine of choice (e.g., aliphatic, cyclic, aromatic)
- Triethylamine (TEA)
- Ethanol
- Reflux apparatus
- Standard laboratory glassware for workup and purification

Procedure:

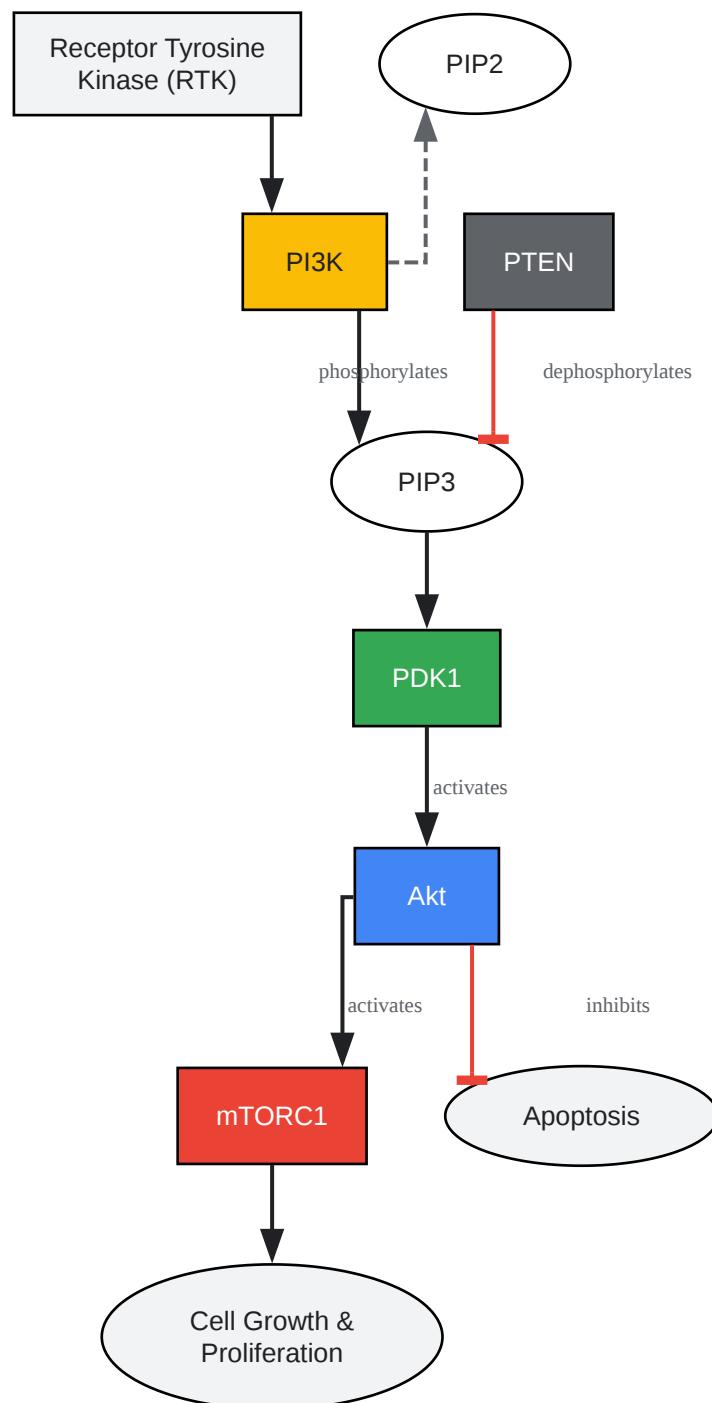
- In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 mmol) in ethanol (5.0 mL).
- Add the desired amine (1.0 mmol) and triethylamine (1.0 mmol) to the solution.
- Heat the reaction mixture to reflux and maintain for 3 hours.
- Monitor the reaction by TLC.

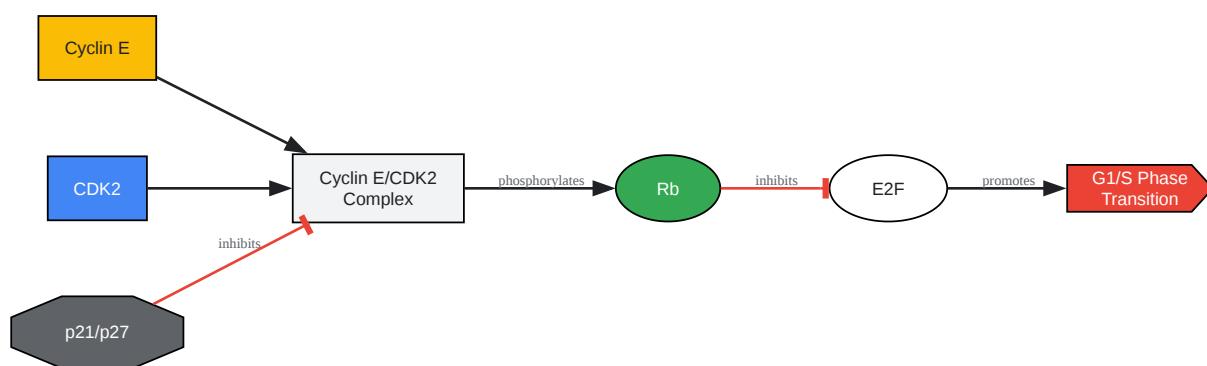
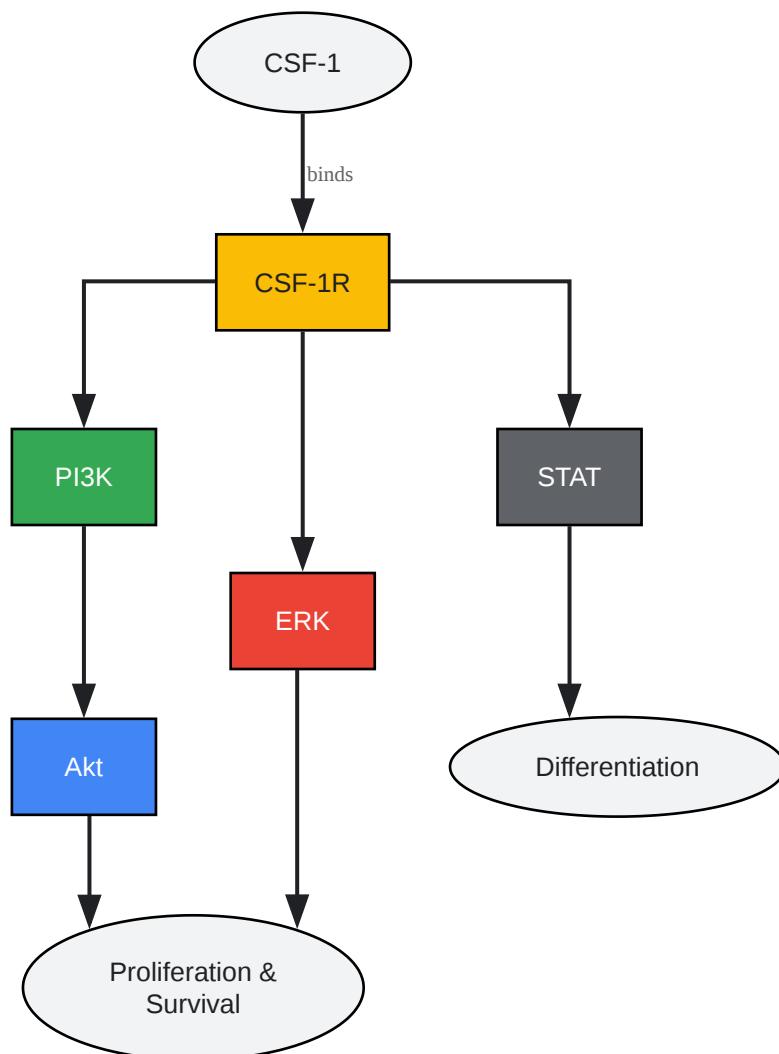
- After completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- The resulting residue can be purified by an appropriate method, such as recrystallization or column chromatography, to yield the mono-aminated product.

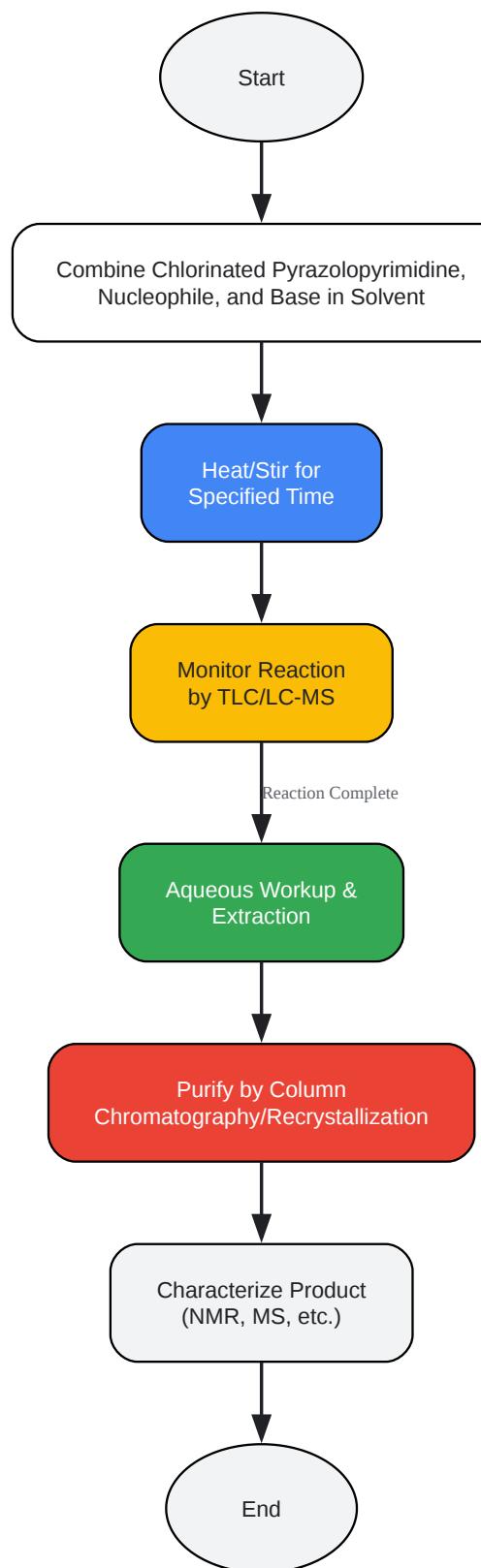
Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways where pyrazolopyrimidine derivatives have shown inhibitory activity.







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References

- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
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